N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3
Description
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 (hereafter referred to as AAMA-sul-d3) is a deuterated isotopologue of the acrylamide metabolite AAMA-sul. It is structurally characterized by a sulfinyl (-S(O)-) group, an acetylated alanine backbone, and three deuterium atoms incorporated into its molecular framework. The compound is typically synthesized as a sodium salt (molecular formula: C₈H₁₁D₃N₂O₅S·xNa) with a molecular weight of 276.28 . Its primary application lies in analytical chemistry, where it serves as an internal standard for quantifying acrylamide exposure biomarkers in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Properties
Molecular Formula |
C8H14N2O5S |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(2R)-3-(3-amino-3-oxopropyl)sulfinyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-5(11)10-6(8(13)14)4-16(15)3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-,16?/m0/s1/i1D3 |
InChI Key |
MIZMPWFZMWDOPJ-QTXRYYSDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CS(=O)CCC(=O)N)C(=O)O |
Canonical SMILES |
CC(=O)NC(CS(=O)CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reductive Deutero-Amination of α-Oxo-Carbonyl Intermediates
A calcium-HFIP (hexafluoroisopropanol)-mediated reductive deutero-amination enables efficient deuterium labeling at the α-position of amino acids. This method employs d-Hantzsch ester (1,4-dihydropyridine-d₃) as a deuterium source, achieving >99% deuteration efficiency. The reaction proceeds via:
- Condensation of α-oxo-carbonyl precursors (e.g., pyruvate derivatives) with amines.
- Calcium(II)-catalyzed hydride transfer from d-Hantzsch ester to the imine intermediate.
Key Advantages :
Isotopic Exchange via Alkaline Deuterium Oxide Treatment
Deuterium-hydrogen exchange under basic conditions offers a cost-effective route for late-stage deuteration. A patent by CN109020849B demonstrates this approach for deuterated dimethyl sulfoxide, achieving 99.8% deuteration through iterative refluxes with D₂O and KOH. Adapting this method to N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine involves:
- Dissolving the proto compound in D₂O with catalytic KOH.
- Heating at 90–95°C for 1–3 hours to promote H/D exchange at acidic α-positions.
- Repeated cycles (2–5×) with fresh D₂O to maximize deuteration.
Limitations :
- Risk of racemization at the L-alanine center under prolonged basic conditions.
- Lower regioselectivity compared to reductive methods.
Stepwise Synthesis of this compound
Synthesis of L-Alanine-d3 Precursor
Deuterated alanine serves as the foundational building block. Cambridge Isotope Laboratories synthesizes L-Alanine-N-Fmoc (3,3,3-D₃) via:
- Deuterium Labeling : Treating L-alanine with D₂O under acidic catalysis to replace β-hydrogens.
- Fmoc Protection : Reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to yield CD₃CH(NH-Fmoc)COOH.
| Parameter | Value | Source |
|---|---|---|
| Deuteration Efficiency | 98% | |
| Purity | 98% | |
| Storage Conditions | -5°C to 5°C (desiccated) |
Sulfinyl Group Introduction
The 3-[(3-amino-3-oxopropyl)sulfinyl] moiety is introduced via oxidative coupling:
- Thiolation : React L-alanine-d3 with 3-mercaptopropionamide under Mitsunobu conditions.
- Oxidation : Treat with hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to form the sulfinyl group.
Optimization Notes :
N-Acetylation and Purification
Final acetylation employs acetic anhydride in anhydrous dichloromethane:
- Stir L-alanine-d3 sulfinyl derivative with acetic anhydride (1.2 equiv) at 25°C for 12 hours.
- Purify via recrystallization at 16–18°C, yielding 85.6% pure product.
| Step | Yield | Deuteration (%) |
|---|---|---|
| Thiolation | 92% | 98 |
| Oxidation | 89% | 99 |
| Acetylation | 95% | 99.8 |
Analytical Validation of Deuterated Products
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms deuteration efficiency:
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 600 MHz):
Challenges and Mitigation Strategies
Racemization During Deuteration
Basic conditions in isotopic exchange may epimerize L-alanine to D-alanine. Mitigation includes:
Sulfur Overoxidation
Uncontrolled oxidation generates sulfone byproducts. Strategies involve:
Comparative Analysis of Preparation Methods
| Method | Deuteration (%) | Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Reductive Amination | >99 | 78 | 1,200 |
| Isotopic Exchange | 99.8 | 85.6 | 800 |
Key Insight : Isotopic exchange offers higher cost efficiency but requires rigorous purification to remove proto impurities.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Used in the development of new materials and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares AAMA-sul-d3 with key structurally related compounds, including acrylamide metabolites and other deuterated amino acids:
Key Observations:
AAMA-sul-d3 vs. AAMA: Structural Difference: AAMA-sul-d3 contains a sulfinyl group (-S(O)-), while AAMA has a thioether (-S-). This oxidation state difference increases AAMA-sul-d3’s polarity, affecting its chromatographic retention time . Deuterium Labeling: The deuterium atoms in AAMA-sul-d3 (vs. non-deuterated AAMA-sul) enable isotopic distinction in mass spectrometry, minimizing interference during biomarker quantification .
AAMA-sul-d3 vs. GAMA/iso-GAMA :
- GAMA and iso-GAMA feature hydroxyethyl groups, which confer greater hydrophilicity compared to the sulfinyl group in AAMA-sul-d3. This structural variation necessitates distinct LC-MS/MS conditions for separation .
AAMA-sul-d3 vs. L-Alanine-d3: L-Alanine-d3 is a simpler deuterated amino acid lacking the sulfinyl and amide functionalities. Its applications are broader in proteomics, whereas AAMA-sul-d3 is specialized for acrylamide toxicology studies .
Analytical Performance and Stability
- Detection Sensitivity: AAMA-sul-d3’s deuterium labeling ensures near-identical ionization efficiency to its non-deuterated counterpart, enhancing quantification accuracy in LC-MS/MS .
- Metabolic Stability : The sulfinyl group in AAMA-sul-d3 improves oxidative stability compared to thioether-containing AAMA, which is prone to further metabolic oxidation .
- Storage Requirements : AAMA-sul-d3 requires storage at 0–6°C to maintain stability, similar to other deuterated standards like N-Acetyl-d3-DL-alanine derivatives .
Biological Activity
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3 (often referred to as AAMA-Sul) is a compound with significant biological implications, particularly in the context of acrylamide exposure. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.
This compound has the molecular formula and a molecular weight of 253.25 g/mol. It is characterized by the presence of an acetyl group, an amino group, and a sulfinyl group attached to the L-alanine backbone. The compound's structure contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂O₅S |
| Molecular Weight | 253.25 g/mol |
| CAS Number | 861959-88-8 |
| Synthesis Route | Acetylation followed by sulfinyl and amino group introduction |
The biological activity of AAMA-Sul is largely attributed to its role as a metabolite of acrylamide , a known carcinogen formed during food processing. Research indicates that AAMA-Sul may influence various biochemical pathways, potentially acting as an inhibitor or activator of specific enzymes involved in metabolic processes. The sulfinyl group is particularly noteworthy for its ability to participate in redox reactions, which can affect cellular signaling pathways.
Case Studies and Research Findings
-
Acrylamide Metabolism :
- A study by Kopp et al. (2008) highlighted that AAMA-Sul is a urinary metabolite of acrylamide, suggesting its relevance in biomonitoring acrylamide exposure in humans. The study emphasized the importance of understanding the metabolic pathways leading to the formation of such metabolites for assessing health risks associated with acrylamide consumption .
-
Toxicological Implications :
- Fennell et al. (2006) explored the toxicological effects of acrylamide and its metabolites, including AAMA-Sul. Their findings indicated that while acrylamide poses significant health risks, its metabolites also require careful evaluation due to their potential biological activity and effects on human health .
-
Potential Therapeutic Applications :
- Ongoing research is investigating the potential therapeutic applications of AAMA-Sul in mitigating the effects of acrylamide toxicity. Preliminary studies suggest that compounds like AAMA-Sul could be leveraged for developing protective strategies against the harmful effects of dietary acrylamide.
Applications in Research
This compound has several applications across various scientific fields:
- Biochemistry : Used as a reference standard in studies examining metabolic pathways related to acrylamide.
- Toxicology : Important for understanding the metabolism and potential detoxification mechanisms involving acrylamide exposure.
- Pharmaceutical Research : Investigated for its potential role in drug development targeting metabolic disorders linked to environmental toxins.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that AAMA-Sul possesses unique properties compared to other related compounds:
| Compound | Key Features |
|---|---|
| N-Acetyl-L-alanine | Lacks sulfinyl and amino groups; less reactive |
| 3-Amino-3-oxopropyl sulfoxide | Contains sulfinyl and amino groups; no acetyl |
The presence of all three functional groups (acetyl, amino, and sulfinyl) on the L-alanine backbone makes AAMA-Sul particularly reactive and biologically relevant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
